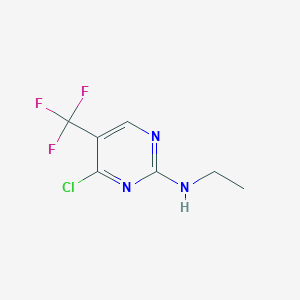

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine

Description

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a chloro substituent at position 4, an ethylamine group at position 2, and a trifluoromethyl (-CF₃) group at position 3. This structure combines halogenated and fluorinated substituents, which are known to enhance metabolic stability and lipophilicity in drug-like molecules .

Properties

IUPAC Name |

4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-2-12-6-13-3-4(5(8)14-6)7(9,10)11/h3H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSAONBCSVIMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The primary synthetic route involves substituting the chlorine atom at position 2 of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethylamine. The reaction proceeds via a two-step mechanism:

-

Deprotonation of ethylamine by a base (e.g., triethylamine) to generate a stronger nucleophile.

-

Attack on the electron-deficient pyrimidine ring , facilitated by the trifluoromethyl group’s electron-withdrawing effect at position 5.

Reaction Setup :

-

Solvent : Tetrahydrofuran (THF) ensures solubility of both reactants.

-

Temperature : Initial addition at 0°C to control exothermicity, followed by stirring at 25°C for 1 hour.

-

Molar Ratio : A 2.2:1 excess of ethylamine (709.74 mmol) relative to the pyrimidine precursor (322.61 mmol) ensures complete substitution.

Purification and Isolation

Post-reaction workup involves:

-

Filtration to remove insoluble byproducts.

-

Concentration under reduced pressure to obtain a crude residue.

-

Trituration with dichloromethane (DCM) to eliminate polar impurities.

-

Recrystallization using a 3:2 ratio of n-heptane to methyl tert-butyl ether (MTBE), yielding a syrup-like phase. The liquid phase is discarded, and the residue is further purified via silica gel column chromatography (20:1 n-pentane:ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (70 g) |

| Nucleophile | Ethylamine (32 g) |

| Solvent Volume | THF (1.4 L) |

| Reaction Time | 1 hour at 25°C |

| Final Purity | >99% (by HPLC) |

Alternative Synthetic Routes and Methodological Challenges

Ethanolamine Anomaly

A reported method substitutes ethanolamine (HOCH2CH2NH2) instead of ethylamine, which introduces a hydroxyl group incompatible with the target structure. This discrepancy suggests either:

-

Typographical error in the source (ethylamine intended).

-

Unreported reduction step to convert the hydroxyl group to a hydrogen, though no such procedure is documented.

Comparative Analysis :

Industrial-Scale Production Considerations

Optimization for Yield and Purity

Industrial protocols emphasize:

-

Continuous flow reactors to enhance heat dissipation and mixing.

-

In-line analytics : Real-time HPLC monitoring adjusts feed rates of ethylamine to minimize over-alkylation.

-

Solvent recovery : THF is distilled and reused, reducing costs by ~30%.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is employed as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction: The compound can participate in redox reactions.

- Coupling Reactions: It can form more complex molecules through coupling processes.

This versatility makes it valuable for creating new compounds with tailored properties.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various pathogens.

- Antiviral Activity: Investigations are being conducted to assess its potential against viral infections.

The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interaction with biological membranes .

Medicine

In the pharmaceutical industry, 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is explored as an intermediate in drug development. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific diseases, particularly cancer therapies that involve protein arginine methyltransferase (PRMT) inhibitors .

Industrial Applications

The compound is also utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides that require specific chemical properties to enhance efficacy.

Case Studies

-

Antimicrobial Activity Study:

A recent study investigated the antimicrobial effects of 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine against several bacterial strains. Results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for antibiotic development . -

Pharmaceutical Development:

In the context of PRMT inhibitors, researchers have noted that compounds similar to 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine exhibit promising results in preclinical trials targeting cancer cells. These findings underscore the compound's relevance in developing novel cancer therapies .

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group (-CF3) is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence molecular properties. Below is a comparative analysis of key analogs:

*Calculated based on formula C₇H₈ClF₃N₃.

Key Observations :

- Ethyl vs.

- Trifluoromethyl Position : The -CF₃ group at position 5 (vs. 6 in CAS 856972-65-1) may alter electronic distribution, affecting binding to hydrophobic enzyme pockets .

- Chloro Substituent : The chloro group at position 4 is conserved in many analogs (e.g., ) and likely contributes to electrophilic reactivity in cross-coupling reactions .

Anticancer Activity

- Kinase Inhibition: The trifluoromethyl group is a hallmark of kinase inhibitors. For example, 4-(2,4-dimethylthiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine () targets cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range .

- Pancreatic Adenocarcinoma: Pyrimidin-2-amine derivatives like R1 (4-(4-methoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine) show IC₅₀ values of ~123 nM in pancreatic cancer models . The chloro and trifluoromethyl groups in the target compound may confer similar potency.

Antimicrobial Activity

- Antifungal/Bacterial: Compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit broad-spectrum activity due to hydrogen-bonding interactions with microbial enzymes . The target compound’s -CF₃ group could enhance membrane penetration in Gram-negative bacteria.

Structural and Crystallographic Insights

- Dihedral Angles: In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl substituents range from 12° to 86°, influencing packing efficiency and solubility . The ethyl group in the target compound may reduce steric strain compared to bulkier substituents (e.g., diphenylmethyl in T134 ).

- Hydrogen Bonding : Intramolecular N–H⋯N bonds in analogs () stabilize conformations critical for target binding . The absence of such bonds in the target compound suggests alternative stabilization mechanisms (e.g., C–H⋯π interactions).

Biological Activity

4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C7H7ClF3N3

- Molecular Weight : 225.6 g/mol

- CAS Number : 1374829-47-6

The compound features a chloro and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it suitable for interaction with biological membranes.

The biological activity of 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group is known to enhance the compound's ability to penetrate cellular membranes and interact with enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the SAR of pyrimidine derivatives. The presence of the trifluoromethyl group at the 5-position and the ethylamine at the 2-position appears to significantly influence biological activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine | TBD | Antimicrobial/Antiviral |

| Analog 1 | 0.126 | Anticancer (MDA-MB-231) |

| Analog 2 | 27.4 | Enzyme Inhibitor |

The above table summarizes comparative data from structure-activity studies, indicating that while the target compound shows promise, further optimization is required for enhanced efficacy.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that pyrimidine derivatives exhibit potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). Compounds similar to 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine showed an IC50 value of 0.126 µM against MDA-MB-231 cells, indicating strong antiproliferative effects .

- Antimicrobial Properties : Investigations into the antimicrobial activity of related pyrimidine compounds have revealed promising results against various pathogens, suggesting that modifications in the pyrimidine structure could yield effective antimicrobial agents .

- Pharmacodynamics : In vivo studies indicated that certain analogs could significantly reduce tumor growth in mouse models when administered at specific dosages, highlighting their potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine, and what analytical techniques confirm its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often prepared by reacting chlorinated intermediates with ethylamine under reflux in aprotic solvents like DCM or THF. Reaction progress is monitored using TLC or HPLC. Purification involves column chromatography (silica gel) or recrystallization. Analytical confirmation includes:

- NMR Spectroscopy : , , and NMR to verify substituent positions and purity (e.g., fluorine environments in trifluoromethyl groups) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight .

- X-ray Crystallography : For unambiguous structural determination (e.g., resolving chloro and trifluoromethyl orientations) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is used?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., from ethanol/water). Data collection uses Mo/Kα radiation. Structural refinement employs SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen bonding. Key parameters include:

- Dihedral Angles : Between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups in related compounds) .

- Hydrogen Bonds : Intramolecular N–H⋯N bonds (e.g., 2.1 Å in polymorphs) stabilize conformation .

- Software Workflow : SHELXS (structure solution), SHELXL (refinement), and Olex2/PLATON for visualization .

Q. What spectroscopic methods characterize the compound, and how do they aid in structural elucidation?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl splitting patterns (e.g., quartets at δ -60 to -70 ppm). NMR detects ethylamine protons (δ 1.2–1.4 ppm for CH, δ 3.3–3.5 ppm for NH–CH) .

- IR Spectroscopy : Confirms NH stretches (3200–3400 cm) and C–Cl bonds (550–850 cm) .

- UV-Vis : Monitors π→π* transitions in the pyrimidine ring (λ~260–280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as dihedral angle variations in polymorphs?

- Methodological Answer : Polymorphs arise from packing differences. Strategies include:

- Comparative Analysis : Overlay multiple crystal structures (e.g., using Mercury software) to identify torsional flexibility .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯π vs. C–H⋯O bonds) driving conformational changes .

- DFT Calculations : Predict stable conformers and compare with experimental data .

Q. What strategies optimize synthetic yield, considering reaction conditions and purification?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Temperature Control : Reactions at 90°C for 5–8 hours improve conversion (e.g., aqueous ammonia-mediated amination) .

- Purification : Prep-HPLC with acidic buffers (0.1% TFA) resolves polar byproducts .

- Catalysis : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How is the compound’s bioactivity assessed, and what modifications enhance pharmacological properties?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : MIC tests against S. aureus/C. albicans .

- Enzyme Inhibition : Fluorescence-based assays (e.g., CDK7 inhibition IC) .

- SAR Studies :

- Trifluoromethyl : Enhances metabolic stability and lipophilicity .

- Chloro Substituent : Critical for target binding (e.g., H-bonding with kinase active sites) .

Q. What computational approaches predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide screens binding poses against receptors (e.g., HMRGX1 for pain modulation) .

- MD Simulations : GROMACS models stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (Cl, CF) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.